Daturadiol
Overview
Description
Synthesis Analysis
The synthesis of daturadiol involves epoxidation and rearrangement processes. A study by Tori et al. (1984) detailed the epoxidation of alnus-5-en-3β-yl acetate with m-chloroperbenzoic acid, resulting in a 5β,6β-epoxide as a main product alongside a 5α,6α-epoxide as a minor product. Subsequent treatment with BF3·OEt2 led to a mixture of compounds, including 6α-hydroxy-12- and -18-ene derivatives, with the 12-ene derivative eventually converted into daturadiol, or olean-12-ene-3β,6β-diol (Tori et al., 1984).
Scientific Research Applications
Chemical Constituents and Isolation
- Daturadiol is identified as a significant compound isolated from the aerial parts of Datura stramonium, a medicinal halophyte. This research reveals the presence of daturadiol among other compounds, highlighting its relevance in the study of the chemical constituents of Datura stramonium (Fang Sheng-tao, 2013).
- Another study on the chemical constituents of Datura stramonium seeds identified daturadiol among twelve isolated compounds. This research adds to the understanding of the complex chemical makeup of Datura stramonium, which includes daturadiol (Jianwen Li et al., 2012).
- Research on Datura metel from Xinjiang also found daturadiol among the isolated chemical constituents. This study contributes to the broader knowledge of the phytochemicals present in different Datura species, including daturadiol (Xiao-lin Han et al., 2015).
Synthesis and Rearrangement
- A study on the acid-catalyzed backbone rearrangement of 5,6-Epoxyalnusanes detailed the preparation of daturadiol. This research provides insights into the synthetic pathways and chemical reactions involved in the formation of daturadiol (Motoo Tori et al., 1984).
Phytochemical Composition
- Datura species, including those containing daturadiol, are known for their wide range of bioactive constituents. These plants exhibit various pharmacological activities, potentially used to treat numerous human diseases. The study summarizes the phytochemical composition of Datura, which includes daturadiol among other compounds (Meenakshi Sharma et al., 2021).
Amino Acids Profiling
- Research on amino acids profiling in Datura stramonium, which contains daturadiol, revealed significant variations in the levels of certain amino acids in response to the application of Plant Growth Promoting Rhizobacteria (PGPR). This study suggests the influence of external factors on the production of plant metabolites, including daturadiol (Bilal Rahmoune et al., 2019).
Triterpene Alcohols
- A study on triterpene alcohols in the seeds of Solanaceae plants identified daturadiol, emphasizing its role among the diverse triterpene alcohols present in these species (T. Itoh et al., 1977).
Ethnobotanical and Pharmacological Review
- The ethnobotanical perspective on Datura species, including those containing daturadiol, provides insights into the medicinal, cultural, and social uses of these plants. This comprehensive review highlights the varied uses and pharmacological significance of Datura species (G. Benítez et al., 2018).
Metabolomics Analysis
- A metabolomics analysis in rats after administration of Datura stramonium, which contains daturadiol, evaluated the effect of this plant on urine and serum metabolites. This study provides valuable insights into the biological impact and metabolic changes induced by Datura stramonium (Meiling Zhang et al., 2015).
properties
IUPAC Name |
(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBNJRQZZSLPN-NYVWVNPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961769 | |
Record name | Daturadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daturadiol | |
CAS RN |
41498-79-7 | |
Record name | (3β,6β)-Olean-12-ene-3,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41498-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daturadiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daturadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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